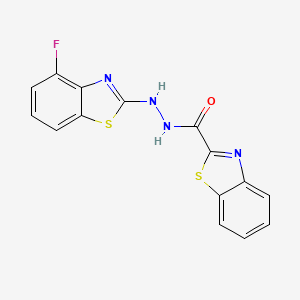

N'-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

Properties

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4OS2/c16-8-4-3-7-11-12(8)18-15(23-11)20-19-13(21)14-17-9-5-1-2-6-10(9)22-14/h1-7H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGYMLDAFVZKLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the fluoro-substituted benzothiazole with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of N’-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural uniqueness lies in its dual benzothiazole system and fluorine substitution. Key analogues include:

- N'-(3/4-Methoxy/Chloro/Bromo-Benzylidene)-4-Methyl-2-(4-Trifluoromethylphenyl)Thiazole-5-Carbohydrazides (): These derivatives replace the fluorobenzothiazole with substituted benzylidene groups, altering electronic and steric profiles.

- 3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)Benzo[b]Thiophene-2-Carbohydrazide (): Substitutes benzothiazole with benzo[b]thiophene and introduces a long alkyl chain, enhancing lipophilicity.

- N'-(4-Fluorobenzenesulfonyl)-1,3-Benzothiazol-2-yl Hydrazides (): Replace the carbohydrazide with sulfonylhydrazide, modifying polarity and hydrogen-bonding capacity.

Physicochemical Properties

Melting Points and Yields

Key Observations :

- Fluorine substitution correlates with lower melting points compared to chlorine analogues (e.g., 110–112°C vs. 172–174°C in sulfonylhydrazides) due to reduced molecular symmetry and weaker intermolecular forces .

- Long alkyl chains (e.g., pentadecyl in ) likely lower melting points further by disrupting crystallinity.

Spectral Characteristics

- 1H NMR :

- IR Spectroscopy :

- Carbohydrazides : C=O stretches at 1663–1682 cm⁻¹ (), while thione tautomers show C=S stretches at 1247–1255 cm⁻¹ .

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its anti-tubercular properties and other pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of and is characterized by the presence of two benzothiazole moieties linked by a carbohydrazide group. The fluorine substitution enhances its lipophilicity and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H9FN4OS2 |

| Molecular Weight | 340.38 g/mol |

| IUPAC Name | This compound |

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate to good activity against Mycobacterium tuberculosis (M. tuberculosis).

The mechanism of action for benzothiazole derivatives often involves inhibition of key enzymes in the bacterial metabolic pathways. For instance, these compounds can inhibit the DprE1 protein, which is crucial for cell wall biosynthesis in M. tuberculosis. Binding studies have shown that certain derivatives exhibit significant binding affinities, suggesting a potential therapeutic target.

Table 2: Biological Activity Against M. tuberculosis

| Compound | MIC (µg/mL) | Binding Affinity (kcal/mol) |

|---|---|---|

| N'-(4-fluoro-1,3-benzothiazol-2-yl)-carbohydrazide | 8 | -8.4 |

| Reference Drug (Isoniazid) | 0.5 | N/A |

Antitumor Activity

In addition to anti-tubercular effects, benzothiazole derivatives have shown promise in antitumor activity across various cancer cell lines. The presence of electron-withdrawing groups like fluorine enhances cytotoxicity against cancer cells.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with fluorine substitutions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts.

-

Enzyme Inhibition Studies :

- Another research focused on the inhibition of succinate dehydrogenase (SDH) by benzothiazole derivatives, including N'-(4-fluoro-1,3-benzothiazol-2-yl)-carbohydrazide. The findings suggested that these compounds could serve as novel SDH inhibitors with potential applications in cancer therapy.

Table 3: Summary of Biological Activities

| Activity Type | Target | Result |

|---|---|---|

| Anti-Tubercular | M. tuberculosis | Moderate activity (MIC: 8 µg/mL) |

| Antitumor | Various cancer cells | Significant cytotoxicity |

| Enzyme Inhibition | Succinate dehydrogenase | Effective inhibitor |

Q & A

Q. Q1. What are the optimal synthetic routes for N'-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between benzothiazole-2-carbohydrazide derivatives and substituted benzothiazole aldehydes. A typical approach involves refluxing equimolar amounts of the starting materials in a polar aprotic solvent (e.g., DMF or ethanol) with catalytic acetic acid to accelerate hydrazone bond formation . Optimization includes:

- Temperature and Time: Reflux at 80–100°C for 3–6 hours ensures high yields (80–90%) while minimizing side products.

- Solvent Choice: Methanol or ethanol is preferred for recrystallization to enhance purity .

- Monitoring: Thin-layer chromatography (TLC) with eluents like ethyl acetate/hexane (1:1) is critical to track reaction progress .

Q. Q2. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and elemental analysis is required:

- IR Spectroscopy: Confirm the presence of characteristic bands (e.g., N–H stretch at ~3533 cm⁻¹, C=N stretch at ~1611 cm⁻¹, and C–F vibrations at ~1100–1200 cm⁻¹) .

- NMR (¹H/¹³C): Identify aromatic protons (δ 6.4–8.3 ppm) and carbons linked to fluorine or sulfur. The hydrazide NH proton typically appears as a singlet near δ 4.1 ppm .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 482.90 for analogous benzothiazole derivatives) .

- Elemental Analysis: Validate purity by matching experimental vs. calculated C, H, N, and S percentages (e.g., C: 54.71%, N: 11.60%) .

Advanced Research Questions

Q. Q3. How does the fluorine substitution at the 4-position of the benzothiazole ring influence biological activity, and what mechanistic hypotheses exist?

Methodological Answer: Fluorine enhances bioactivity by:

- Electron-Withdrawing Effects: Increasing electrophilicity of the benzothiazole core, improving interactions with target enzymes (e.g., PFOR in anaerobic organisms) .

- Hydrogen Bonding: Fluorine participates in non-classical C–H···F interactions, stabilizing ligand-receptor complexes (observed in crystallographic studies of related compounds) .

- Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in vitro .

Experimental Design: Compare bioactivity of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. Q4. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer: Contradictions may arise from:

- Purity Issues: Validate compound purity via HPLC (>95%) and re-test in standardized assays .

- Assay Conditions: Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Target Selectivity: Perform kinase profiling or proteomic screens to identify off-target effects.

- Dose-Response Curves: Use 8–10 dose points to improve IC₅₀ reliability .

Q. Q5. What strategies are recommended for studying crystallographic interactions between this compound and its protein targets?

Methodological Answer:

- Co-Crystallization: Soak purified protein (e.g., PFOR or cytochrome P450) with the compound at 1–5 mM concentration in crystallization buffer .

- X-Ray Diffraction: Resolve structures at ≤2.0 Å resolution to visualize fluorine-thiazole interactions. Hydrogen bonds (e.g., N–H···N) and π-π stacking are common in benzothiazole complexes .

- Computational Docking: Validate crystallographic data with molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses .

Q. Q6. How can structure-activity relationship (SAR) studies be designed to improve potency against drug-resistant pathogens?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups at the 2- or 5-positions of the benzothiazole ring .

- Bioisosteric Replacement: Replace the hydrazide group with sulfonamide or triazole to assess resistance profiles .

- Resistance Testing: Perform minimum inhibitory concentration (MIC) assays against multidrug-resistant bacterial strains (e.g., MRSA) and correlate with logP values to optimize lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.